molecular formula C12H16O4 B14234794 [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol CAS No. 465540-17-4

[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol

Cat. No.: B14234794
CAS No.: 465540-17-4
M. Wt: 224.25 g/mol
InChI Key: HSMFURVQTBDOLO-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is an organic compound that features a dioxane ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant aroma and stability make it suitable for use in perfumes and food additives .

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is unique due to the presence of both the dioxane ring and the methoxyphenyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

465540-17-4

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C12H16O4/c1-14-11-4-2-10(3-5-11)12-15-7-9(6-13)8-16-12/h2-5,9,12-13H,6-8H2,1H3

InChI Key

HSMFURVQTBDOLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(CO2)CO

Origin of Product

United States

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